

Physicochemical properties of Fluvastatin methyl ester

Author: BenchChem Technical Support Team. **Date:** January 2026

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An In-Depth Technical Guide to the Physicochemical Properties of **Fluvastatin Methyl Ester**

Abstract

Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, serves as a cornerstone in the management of hypercholesterolemia.^[1] Its methyl ester derivative is a key intermediate in synthetic routes and a potential pro-drug candidate, making a thorough understanding of its physicochemical properties essential for researchers, process chemists, and formulation scientists.^[2] This guide provides a comprehensive analysis of the core physicochemical attributes of **Fluvastatin methyl ester**, presenting both established data and detailed, field-proven experimental protocols for their determination. The methodologies are described with an emphasis on the underlying scientific principles, ensuring a self-validating approach to data generation critical for drug development and regulatory compliance.

Introduction: The Significance of Fluvastatin Methyl Ester

Fluvastatin methyl ester ($C_{25}H_{28}FNO_4$) is the methylated form of Fluvastatin, a competitive inhibitor of HMG-CoA reductase.^[1] While the parent drug is a racemate of the (3R,5S) and (3S,5R) enantiomers, the methyl ester's properties are paramount for controlling purity, stability, and reaction kinetics during synthesis.^[1] Furthermore, esterification of the carboxylic acid can significantly alter properties like lipophilicity and membrane permeability, which are critical determinants of a molecule's pharmacokinetic profile. Understanding these properties is not

merely an academic exercise; it is a fundamental requirement for process optimization, formulation development, and ensuring the quality and stability of the final active pharmaceutical ingredient (API).

This document serves as a practical guide for the scientific professional, moving beyond a simple recitation of data to explain the causality behind the experimental design for characterizing this important molecule.

Core Physicochemical Properties: A Data-Driven Overview

A summary of the key physicochemical properties of **Fluvastatin methyl ester** is presented below. It is critical to distinguish between experimentally determined values and computationally predicted data, as the latter provides a useful starting point but requires empirical verification.

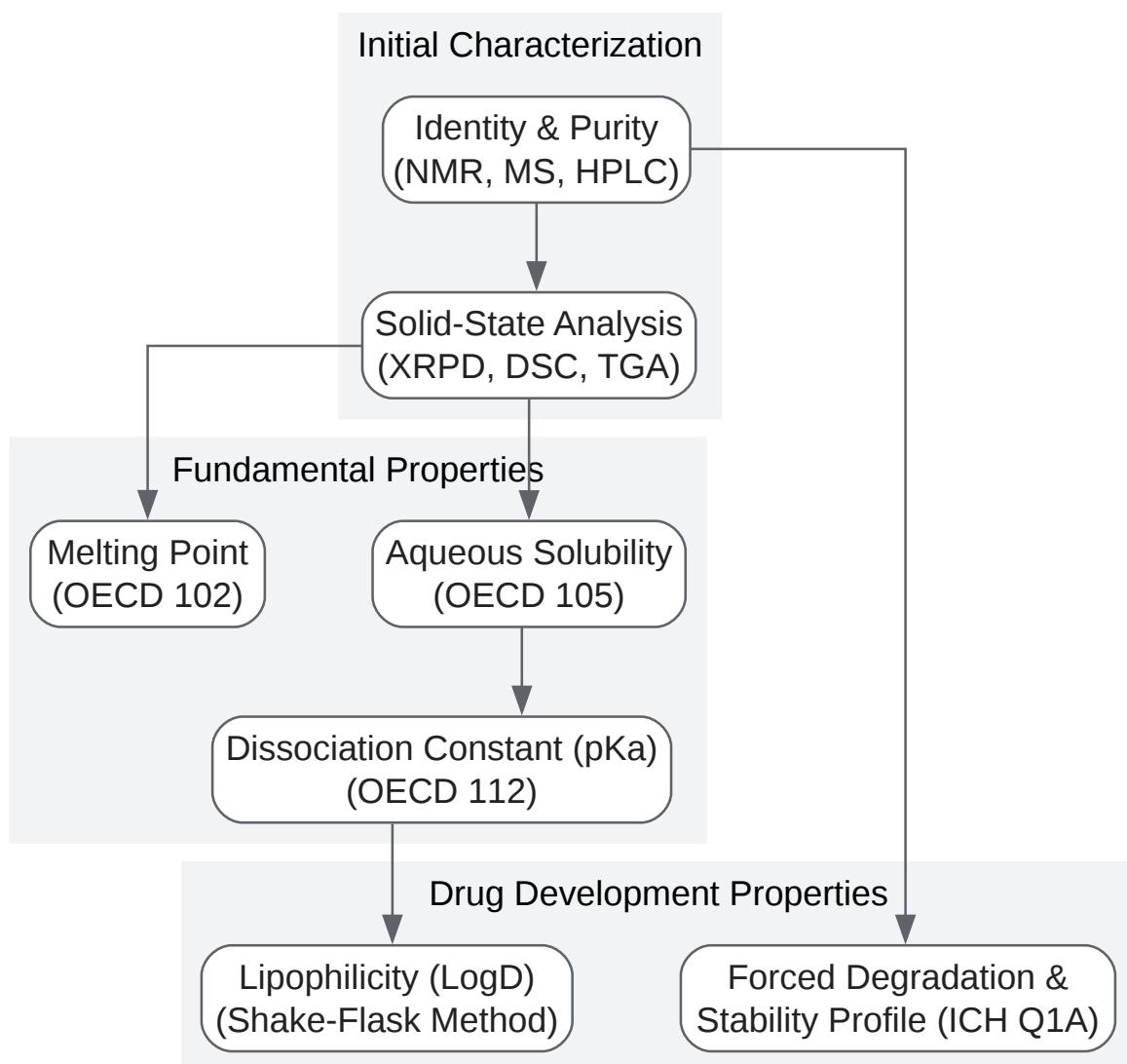
Property	Value	Data Type	Source(s)
Molecular Formula	C ₂₅ H ₂₈ FNO ₄	N/A	[3]
Molecular Weight	425.49 g/mol	Calculated	[3] [4]
CAS Number	93957-53-0 (racemate/unspecified)	N/A	[2] [5] [6]
786710-21-2 ((3R,5S,E)-isomer)	N/A	[7]	
Appearance	Pale Yellow Solid	Experimental	[2] [8]
Melting Point	125-127 °C	Experimental	[2]
Boiling Point	627.5 ± 55.0 °C	Predicted	[2]
Density	1.18 ± 0.1 g/cm ³	Predicted	[2]
pKa	13.54 ± 0.20 (most basic)	Predicted	[2]
Solubility	Slightly soluble in Chloroform and heated Methanol	Experimental	[2] [8]

Experimental Protocols for Physicochemical Characterization

The following sections detail robust, standards-compliant methodologies for the empirical determination of **Fluvastatin methyl ester**'s key properties.

Workflow for Comprehensive Physicochemical Profiling

The logical flow of characterization ensures that data from one experiment informs the next, creating an efficient and scientifically sound workflow.



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Caption: Workflow for physicochemical characterization.

Melting Point Determination (Adapted from OECD Guideline 102)

The melting point is a fundamental indicator of purity. For crystalline solids, a sharp melting range suggests high purity, while a broad range can indicate impurities or the presence of multiple polymorphic forms.[9][10]

Principle: This protocol utilizes the capillary method, where a small, packed sample is heated at a controlled rate in a calibrated apparatus until the phase transition from solid to liquid is visually observed.

Methodology:

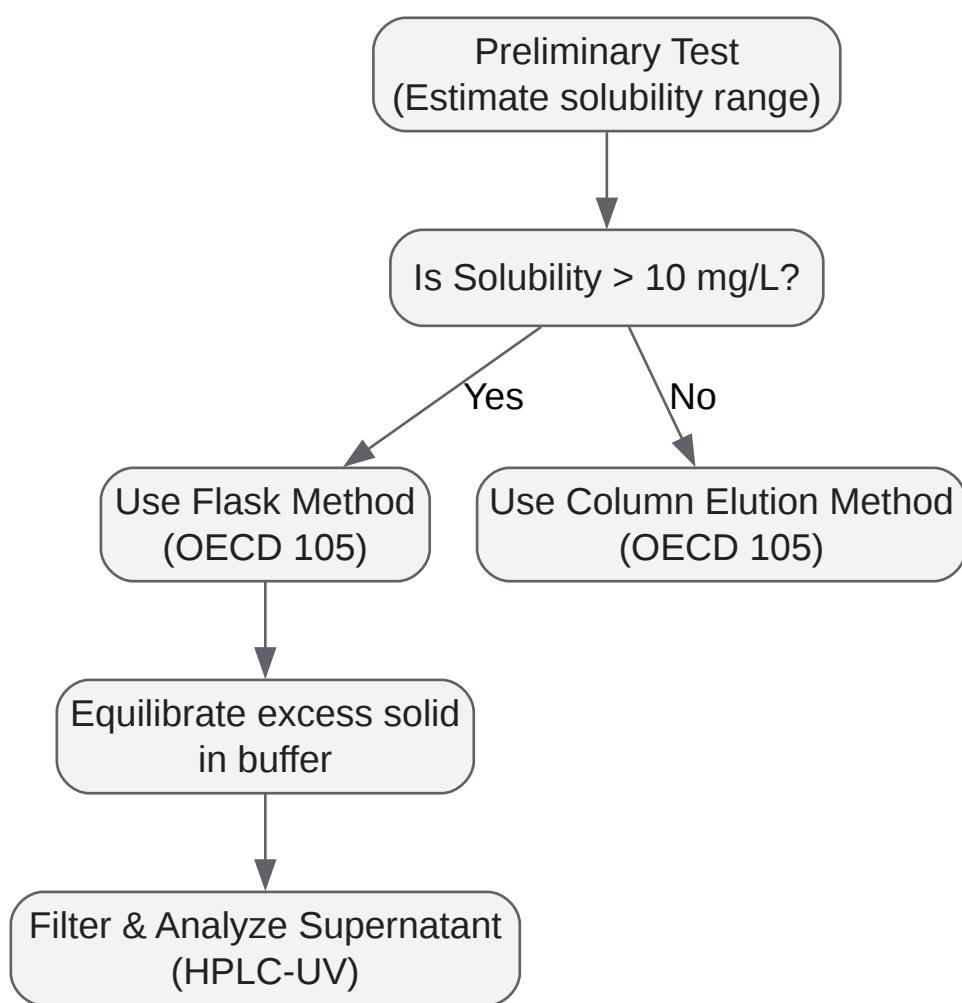
- **Sample Preparation:** Ensure the **Fluvastatin methyl ester** sample is thoroughly dried to remove residual solvents. Gently pulverize the solid into a fine powder using an agate mortar and pestle.
- **Capillary Loading:** Pack the powdered sample into a capillary melting point tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface. Proper packing is crucial for uniform heat transfer.
- **Apparatus Setup:** Place the loaded capillary into the heating block of a calibrated melting point apparatus.
- **Rapid Heating (Scouting):** Heat the block rapidly to determine an approximate melting temperature. This prevents unnecessary time spent on the precise determination.
- **Precise Determination:** Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary tube.
- **Controlled Heating:** Begin heating at a rate of 1-2 °C per minute. A slow heating rate is essential for accurately observing the onset and completion of melting.
- **Observation & Reporting:** Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). Report the result as a melting range. For **Fluvastatin methyl ester**, this is expected to be in the 125-127 °C range.[\[2\]](#)

Causality Insight: The choice of a slow heating rate near the melting point minimizes thermal lag between the sample and the thermometer, ensuring the recorded temperature accurately reflects the sample's temperature.

Aqueous Solubility Determination (Adapted from OECD Guideline 105)

Aqueous solubility is a critical parameter that directly influences dissolution rate and bioavailability. Given the lipophilic nature of statins and their esters, low aqueous solubility is anticipated.[11][12] The shake-flask method is the gold standard for this determination.[13]

Principle: An excess amount of the solid is equilibrated with a specified aqueous medium at a constant temperature. The concentration of the dissolved substance in a filtered aliquot of the supernatant is then determined by a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC).



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Caption: Decision tree for selecting a solubility method.

Methodology:

- Medium Preparation: Prepare buffered aqueous solutions at relevant pH values (e.g., pH 2.0, 4.5, and 7.4) to simulate physiological conditions and assess the impact of potential ionization.
- Equilibration: Add an excess amount of **Fluvastatin methyl ester** solid to flasks containing the prepared buffers. The excess solid ensures that saturation is achieved.
- Incubation: Seal the flasks and agitate them in a thermostatically controlled shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours). A preliminary time-course experiment should be run to confirm that equilibrium is reached.
- Phase Separation: Allow the flasks to stand undisturbed at the same temperature to let undissolved solids settle.
- Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved microparticles. The first few drops should be discarded to prevent bias from filter adsorption.
- Quantification: Quantify the concentration of **Fluvastatin methyl ester** in the filtrate using a validated, stability-indicating HPLC-UV method. A calibration curve prepared with known concentrations of the analyte in the same medium must be used.
- Reporting: Report the solubility in mg/mL or µg/mL for each pH and temperature condition.

Causality Insight: Using buffered media is essential because the solubility of ionizable compounds can be highly pH-dependent. Filtration is a critical step; failure to remove microscopic particles will lead to a significant overestimation of the true thermodynamic solubility.

Lipophilicity Determination: LogD (Shake-Flask Method)

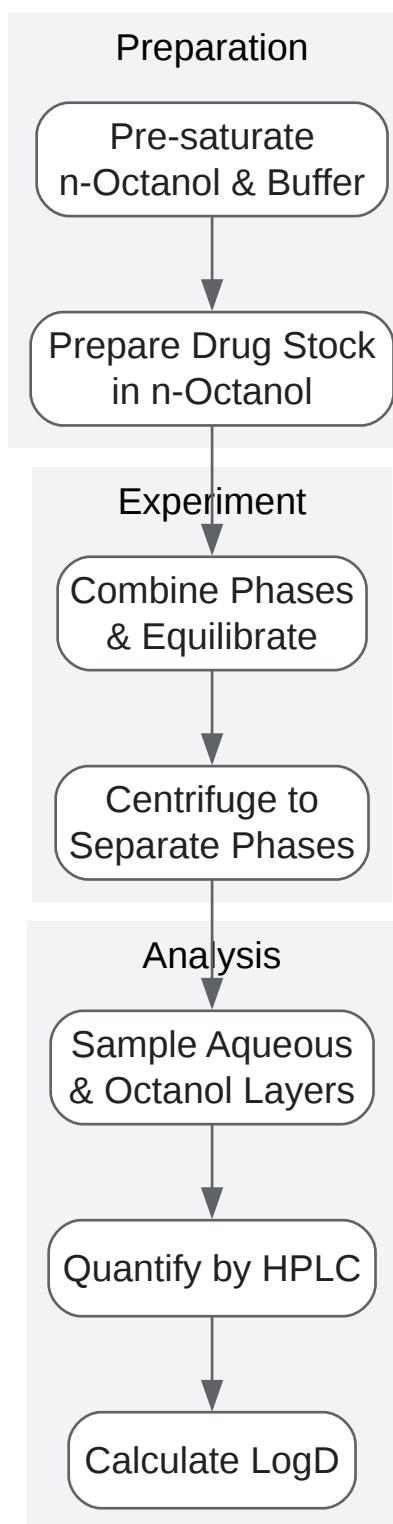
Lipophilicity, expressed as the octanol-water distribution coefficient (LogD at a specific pH), is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. [14] For ionizable molecules, LogD is more physiologically relevant than LogP.

Principle: The compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution. After equilibration, the concentration of the compound in each phase is measured to calculate the distribution coefficient. The "shake-flask" method is the benchmark technique.[\[15\]](#) [\[16\]](#)[\[17\]](#)

Methodology:

- Phase Pre-saturation: Vigorously mix equal volumes of n-octanol (reagent grade) and the desired aqueous buffer (e.g., pH 7.4 phosphate buffer) for 24 hours to ensure mutual saturation. Separate the phases and allow them to clear. This step is critical to prevent volume changes during the experiment.
- Compound Addition: Prepare a stock solution of **Fluvastatin methyl ester** in the pre-saturated n-octanol.
- Partitioning: In a screw-cap vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous buffer.
- Equilibration: Gently agitate the vial on a shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-24 hours). Avoid vigorous shaking that can cause emulsification.
- Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm for 10 minutes) to achieve a clean separation of the two phases.
- Sampling: Carefully withdraw an aliquot from the n-octanol phase and another from the aqueous phase.
- Quantification: Determine the concentration of **Fluvastatin methyl ester** in each aliquot using a validated HPLC-UV method.
- Calculation: Calculate LogD using the formula: $\text{LogD}_{\text{pH}} = \log_{10} ([\text{Concentration}]_{\text{octanol}} / [\text{Concentration}]_{\text{aqueous}})$
- Reporting: Report the LogD value along with the specific pH of the buffer used.

Causality Insight: Pre-saturation of the solvents is non-negotiable. It ensures that the volumes of the organic and aqueous phases do not change during the partitioning experiment, which would invalidate the concentration measurements and the final LogD calculation. Centrifugation provides a sharp, clean interface, which is superior to simple gravitational settling and minimizes cross-contamination during sampling.



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Caption: Experimental workflow for Shake-Flask LogD determination.

Stability Assessment (Adapted from ICH Q1A Guidelines)

Evaluating the intrinsic stability of a drug intermediate is crucial for defining storage conditions, re-test periods, and identifying potential degradation products that could compromise the final API.

Principle: The **Fluvastatin methyl ester** is subjected to accelerated stress conditions (acid, base, oxidation, heat, and light). The degradation is monitored over time using a validated stability-indicating HPLC method, which can separate the intact compound from all potential degradation products.[18][19]

Methodology:

- **Method Development:** Develop and validate an HPLC method capable of resolving **Fluvastatin methyl ester** from its known impurities and potential degradants (e.g., the parent carboxylic acid from hydrolysis, and oxidation products). A C18 column with a gradient elution of acetonitrile and a phosphate buffer is often a good starting point.[5][20]
- **Forced Degradation Studies:**
 - **Acid Hydrolysis:** Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., 60°C). Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).
 - **Base Hydrolysis:** Dissolve in 0.1 M NaOH at room temperature. The ester linkage is highly susceptible to base hydrolysis, so degradation may be rapid. Sample at shorter intervals.
 - **Oxidation:** Dissolve in a solution of 3% H₂O₂ at room temperature. The indole ring system is a potential site for oxidation.
 - **Thermal Stress:** Store the solid compound in an oven at an elevated temperature (e.g., 80°C).
 - **Photostability:** Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

- Analysis: Analyze the samples from each stress condition using the stability-indicating HPLC method.
- Peak Purity: Use a photodiode array (PDA) detector to assess peak purity for the parent compound peak at each time point to ensure no degradants are co-eluting.
- Reporting: Report the percentage of degradation under each condition. Identify major degradants if possible using techniques like LC-MS.

Causality Insight: The goal of forced degradation is not to completely destroy the molecule but to achieve 5-20% degradation. This level of degradation is sufficient to demonstrate the separation capability of the analytical method and to generate enough of the degradants for potential identification without the reaction becoming overly complex.

Conclusion

The physicochemical properties of **Fluvastatin methyl ester** are foundational to its successful use in pharmaceutical development. The data and protocols presented in this guide provide a robust framework for its characterization. By employing these validated methodologies and understanding the scientific rationale behind each step, researchers and drug development professionals can generate high-quality, reliable data. This ensures not only a comprehensive understanding of the molecule's behavior but also provides the trustworthy foundation required for process scale-up, formulation design, and regulatory submission.

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- To cite this document: BenchChem. [Physicochemical properties of Fluvastatin methyl ester]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1673503#physicochemical-properties-of-fluvastatin-methyl-ester>

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